5,6-Dihydro-1,4-dioxine-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

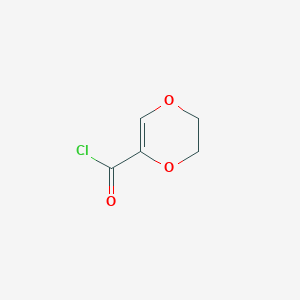

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is an organic compound with the molecular formula C5H5ClO3 and a molecular weight of 148.54 g/mol . This compound is characterized by a dioxine ring structure with a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

The synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride typically involves the reaction of 1,4-dioxine derivatives with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

Similar compounds to 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride include:

1,4-Dioxane: A related compound with a similar dioxine ring structure but without the carbonyl chloride group.

1,4-Dioxin: Another related compound with a dioxine ring structure but different functional groups.

2,3-Dihydrobenzo[b][1,4]dioxine: A compound with a similar ring structure but different substituents.

This compound is unique due to its carbonyl chloride functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Activité Biologique

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a dioxine ring. This structure contributes to its reactivity and interaction with various biological targets. The compound can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has been suggested that it could affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Modulation of Signaling Pathways : It can influence cell signaling pathways by interacting with G-protein coupled receptors (GPCRs), potentially leading to changes in gene expression and cellular metabolism.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at the G2/M phase |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

- Anticancer Mechanisms : In a study focusing on breast cancer cells (MCF-7), researchers observed that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors. This shift indicates a mechanism where the compound promotes cell death in malignant cells.

- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetic profile revealed that this compound is metabolized primarily by liver enzymes, suggesting a need for further studies on its bioavailability and systemic effects.

Propriétés

IUPAC Name |

2,3-dihydro-1,4-dioxine-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c6-5(7)4-3-8-1-2-9-4/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKABFBRTYEIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487194 |

Source

|

| Record name | 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61564-99-6 |

Source

|

| Record name | 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.